molecular formula C39H66N8O12 B14246319 L-Threonyl-L-leucyl-L-threonyl-L-threonyl-L-lysyl-L-leucyl-L-tyrosine CAS No. 496051-68-4

L-Threonyl-L-leucyl-L-threonyl-L-threonyl-L-lysyl-L-leucyl-L-tyrosine

Cat. No.: B14246319
CAS No.: 496051-68-4
M. Wt: 839.0 g/mol
InChI Key: MHJHVVSTENKJSA-JLOFBMAASA-N
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Description

L-Threonyl-L-leucyl-L-threonyl-L-threonyl-L-lysyl-L-leucyl-L-tyrosine is a peptide compound composed of seven amino acids: threonine, leucine, lysine, and tyrosine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-leucyl-L-threonyl-L-threonyl-L-lysyl-L-leucyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, which then produces the peptide through its natural biological processes.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-leucyl-L-threonyl-L-threonyl-L-lysyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Coupling reagents like HBTU or DIC in the presence of a base like DIPEA.

Major Products

    Oxidation: Dityrosine.

    Reduction: Free thiols.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Threonyl-L-leucyl-L-threonyl-L-threonyl-L-lysyl-L-leucyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-leucyl-L-threonyl-L-threonyl-L-lysyl-L-leucyl-L-tyrosine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • L-Methionyl-L-threonyl-L-glutamine
  • **L-Methionyl-L-threonyl-L-leucyl-L-isoleucylglycyl-L-alanyl-L-alanyl-L-histidyl-L-asparaginylglycyl-L-seryl-L-alanyl-L-glutaminyl-L-leucyl-L-leucyl-N5- (diaminomethylene)-L-ornithyl-L-glutaminyl-L-leucyl-N5- (diaminomethylene)-L-ornithylglycyl-L-glutaminyl-L-leucylglycyl-L-prolyl-L-prolylglycyl-L-seryl-N5- (diaminomethylene)-L-ornithinamide

Uniqueness

L-Threonyl-L-leucyl-L-threonyl-L-threonyl-L-lysyl-L-leucyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and participate in particular biological processes, making it valuable for targeted research and applications.

Properties

CAS No.

496051-68-4

Molecular Formula

C39H66N8O12

Molecular Weight

839.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H66N8O12/c1-19(2)16-27(34(53)45-29(39(58)59)18-24-11-13-25(51)14-12-24)43-33(52)26(10-8-9-15-40)42-37(56)31(22(6)49)47-38(57)32(23(7)50)46-35(54)28(17-20(3)4)44-36(55)30(41)21(5)48/h11-14,19-23,26-32,48-51H,8-10,15-18,40-41H2,1-7H3,(H,42,56)(H,43,52)(H,44,55)(H,45,53)(H,46,54)(H,47,57)(H,58,59)/t21-,22-,23-,26+,27+,28+,29+,30+,31+,32+/m1/s1

InChI Key

MHJHVVSTENKJSA-JLOFBMAASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N

Origin of Product

United States

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